molecular formula C27H42O4 B12308674 Spirost-5-en-1,3-diol

Spirost-5-en-1,3-diol

Cat. No.: B12308674
M. Wt: 430.6 g/mol
InChI Key: QMQIQBOGXYYATH-UHFFFAOYSA-N
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Description

Spirost-5-en-1,3-diol is a steroidal sapogenin with the molecular formula C27H42O4. It is a naturally occurring compound found in various plant species, particularly those belonging to the Dioscorea genus. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirost-5-en-1,3-diol typically involves the hydrolysis of glycosides derived from plant materials. One common method is the acid hydrolysis of pennogenin glycosides using 1 N H2SO4 in 96% ethanol at 100°C for 3 hours . This process yields the native aglycon, which can then be further purified.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from plant sources, followed by purification processes. The optimization of extraction methods is crucial to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Spirost-5-en-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Spirost-5-en-1,3-diol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spirost-5-en-1,3-diol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its diverse biological activities and potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIQBOGXYYATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861973
Record name Spirost-5-en-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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